molecular formula C22H33NO2 B11696724 (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11696724
M. Wt: 343.5 g/mol
InChI Key: FXNDINFHOGXOMY-OBGWFSINSA-N
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Description

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by a cyclododecyl group attached to an amide linkage, which is further connected to a 4-methoxyphenyl group through a prop-2-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of saturated amide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)prop-2-enamide: Lacks the cyclododecyl group, making it less hydrophobic.

    N-cyclododecyl-3-phenylprop-2-enamide: Lacks the methoxy group, affecting its electronic properties.

    (2E)-N-cyclododecyl-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.

Uniqueness

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide is unique due to the combination of its cyclododecyl and methoxyphenyl groups, which confer specific hydrophobic and electronic properties. These characteristics make it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.

Properties

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H33NO2/c1-25-21-16-13-19(14-17-21)15-18-22(24)23-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-18,20H,2-12H2,1H3,(H,23,24)/b18-15+

InChI Key

FXNDINFHOGXOMY-OBGWFSINSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCCCCCC2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCCCCCC2

Origin of Product

United States

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